molecular formula C19H22N4O4 B2676419 3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine CAS No. 2034387-88-5

3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine

Cat. No.: B2676419
CAS No.: 2034387-88-5
M. Wt: 370.409
InChI Key: HKYQLAYNSGBWQH-UHFFFAOYSA-N
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Description

3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine is a complex organic compound that features a pyridazine ring, a piperidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine typically involves multiple steps, including the formation of the pyridazine ring, the piperidine ring, and the oxolane ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine is unique due to its combination of three different rings, which provides a versatile scaffold for the development of new compounds with diverse biological activities. Its structural complexity allows for fine-tuning of its properties for specific applications.

Properties

IUPAC Name

[2-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-19(16-3-1-8-20-18(16)27-15-7-12-25-13-15)23-10-5-14(6-11-23)26-17-4-2-9-21-22-17/h1-4,8-9,14-15H,5-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYQLAYNSGBWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=C(N=CC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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